molecular formula C12H19NO B13614310 N-ethyl-4-phenoxybutan-1-amine

N-ethyl-4-phenoxybutan-1-amine

Cat. No.: B13614310
M. Wt: 193.28 g/mol
InChI Key: ROQGVZIJEVFKJO-UHFFFAOYSA-N
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Description

N-ethyl-4-phenoxybutan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to the nitrogen atom and a phenoxy group attached to the butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-phenoxybutan-1-amine typically involves the reaction of 4-phenoxybutan-1-amine with ethyl iodide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-phenoxybutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine or alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-ethyl-4-phenoxybutan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-ethyl-4-phenoxybutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-phenoxybutan-1-amine
  • N-propyl-4-phenoxybutan-1-amine
  • N-ethyl-4-phenoxybutan-2-amine

Uniqueness

N-ethyl-4-phenoxybutan-1-amine is unique due to the presence of the ethyl group on the nitrogen atom and the phenoxy group on the butane chain. This specific structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-ethyl-4-phenoxybutan-1-amine

InChI

InChI=1S/C12H19NO/c1-2-13-10-6-7-11-14-12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3

InChI Key

ROQGVZIJEVFKJO-UHFFFAOYSA-N

Canonical SMILES

CCNCCCCOC1=CC=CC=C1

Origin of Product

United States

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